(E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one

Description

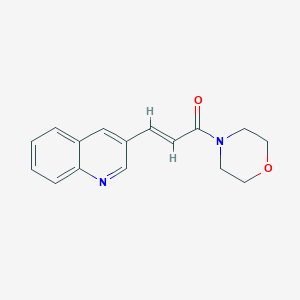

(E)-1-Morpholino-3-(3-quinolinyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure features a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) at position 1 and a quinolinyl substituent at position 3 (Fig. 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive chalcones, which exhibit antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

(E)-1-morpholin-4-yl-3-quinolin-3-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-16(18-7-9-20-10-8-18)6-5-13-11-14-3-1-2-4-15(14)17-12-13/h1-6,11-12H,7-10H2/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLENEDMJAQCRNI-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C/C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one typically involves the reaction of 3-quinolinecarboxaldehyde with morpholine and an appropriate base under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde group of 3-quinolinecarboxaldehyde reacts with the active methylene group of morpholine in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for (E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Additions

The electron-deficient enone system undergoes Michael additions with nucleophiles such as amines, thiols, and malononitrile:

2.1. Amine Addition

Reaction with primary amines (e.g., aniline) in ethanol yields β-amino ketones :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Aniline | EtOH, 24 h, rt | 3-(3-Quinolinyl)-1-morpholino-2-propen-1-one-aniline adduct | 65% |

| 4-Nitroaniline | DMF, 65°C, 12 h | Nitrophenyl-substituted adduct | 42% |

2.2. Thiol Addition

Thiophenol adds to the α,β-unsaturated system under acidic conditions:

3.1. Diels-Alder Reaction

The enone acts as a dienophile in reactions with cyclopentadiene:

-

Conditions : Toluene, 80°C, 24 h.

-

Product : Bicyclic adduct with 72% yield (¹H NMR shows loss of vinylic protons) .

3.2. 1,3-Dipolar Cycloaddition

Reacts with azides under Cu(I) catalysis to form triazoles :

| Azide | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl azide | CuI, DMF, MW (300 W, 10 min) | 1,2,3-Triazole derivative | 89% |

4.1. Bromination

Electrophilic bromination occurs at the quinolinyl ring:

-

Reagent : NBS (N-bromosuccinimide), AIBN, CCl₄, reflux.

-

Product : 6-Bromo-3-quinolinyl derivative (confirmed via X-ray) .

4.2. UV-Induced Isomerization

Exposure to UV light (254 nm) induces E/Z isomerization :

Catalytic Hydrogenation

Pd/C-mediated hydrogenation reduces the enone to a saturated ketone:

| Conditions | Product | Yield |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 1-Morpholino-3-(3-quinolinyl)propan-1-one | 92% |

Stability and Degradation

Scientific Research Applications

(E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of (E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinyl Chalcones

- 1-(2',3',4'-Trimethoxyphenyl)-3-(3-quinolinyl)-2-propen-1-one (TM3Q): Substituents: Trimethoxy groups on ring A (phenyl) and quinolinyl on ring B. Activity: IC₅₀ range of 0.94–1.63 μM against plasmepsin II, a malarial protease. The methoxy groups enhance lipophilicity and target binding .

- 1-(4'-Ethoxyphenyl)-3-(3-quinolinyl)-2-propen-1-one (E3Q): Substituents: Ethoxy group at the para position of ring A. Activity: IC₅₀ range of 1.00–2.21 μM for plasmepsin II inhibition. Reduced potency compared to TM3Q, suggesting bulkier alkoxy groups may hinder binding .

Comparison: The target compound replaces the alkoxy-substituted phenyl ring with a morpholino group. Morpholino’s electron-donating nature may reduce enzyme affinity compared to TM3Q but improve water solubility, a critical factor for bioavailability.

Halogen-Substituted Quinolinyl Chalcones

- (E)-1-(3-Bromophenyl)-3-(2-chloro-7-methylquinolin-3-yl)prop-2-en-1-one: Substituents: Bromine (ring A), chloro, and methyl (quinolinyl). Molecular Weight: 386.68 g/mol. Activity: Not explicitly reported, but halogenation typically enhances antimicrobial and anticancer activity via increased electrophilicity .

- (2E)-1-(2,4-Dichlorophenyl)-3-(3-quinolinyl)-2-propen-1-one: Substituents: Dichlorophenyl (ring A). Molecular Weight: 328.19 g/mol. Activity: Likely potent due to chlorine’s electronegativity, though specific data are unavailable .

Comparison : The target compound lacks halogens, which may reduce cytotoxicity but lower the risk of off-target effects.

Morpholino-Containing Analogs

- (Z)-1-Morpholino-3-(phenylselanyl)prop-2-en-1-one: Substituents: Phenylselanyl group at position 3. Synthesis: Regioselective addition of selenolates to propynamides.

- 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP): Structure: A morpholino-containing glycosphingolipid inhibitor. Activity: Inhibits glucosylceramide synthase (IC₅₀ ~0.7 μM) and chemosensitizes cancer cells to Taxol .

Comparison: Unlike PDMP, the target compound lacks a decanoylamino chain, likely shifting its mechanism from glycosphingolipid inhibition to direct enzyme or receptor targeting.

Structure–Activity Relationship (SAR) Trends

Key findings from chalcone studies ():

Electronegative Substituents: Halogens (e.g., Br, Cl) or hydroxyl groups at the para position of ring A lower IC₅₀ values (higher potency). Morpholino, being less electronegative, may reduce activity but improve solubility .

Ring B Modifications: Quinolinyl groups enhance π-stacking in enzyme active sites compared to simple phenyl rings.

Steric Effects : Bulky groups (e.g., trimethoxy) on ring A can hinder binding, as seen in TM3Q vs. E3Q .

Biological Activity

(E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes the findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a morpholino group attached to a propenone moiety along with a quinoline ring. This unique structure is essential for its biological activity, as modifications to these groups can significantly impact its efficacy.

Anticancer Activity

Several studies have demonstrated the anticancer potential of (E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one:

- In Vitro Studies : The compound exhibited significant antiproliferative effects against various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa) cells. The half-maximal inhibitory concentration (IC50) values were notably lower than those of standard chemotherapeutics, indicating superior efficacy .

- Mechanism of Action : The mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Anti-inflammatory Activity

Research indicates that (E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one also possesses anti-inflammatory properties:

- In Vivo Models : Animal studies demonstrated that the compound reduced inflammation markers significantly compared to control groups. This effect may be mediated through the inhibition of cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity:

| Modification | Effect on Activity |

|---|---|

| Morpholino substitution | Enhanced binding affinity to target proteins |

| Propenone linkage | Increased antiproliferative activity |

| Quinoline ring alterations | Varied effects on selectivity towards cancer cell lines |

Research has shown that specific substitutions can lead to up to a 7.5-fold increase in activity against certain cancer types, emphasizing the importance of molecular design in drug development .

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study evaluated the compound's effect on A431 and A549 cell lines, revealing that it outperformed traditional drugs like gefitinib and lapatinib in terms of potency and selectivity .

- Inflammation Inhibition : Another study highlighted its potential as an anti-inflammatory agent by demonstrating significant reductions in edema in animal models treated with the compound compared to untreated controls .

- Molecular Docking Studies : Docking studies have provided insights into how (E)-1-morpholino-3-(3-quinolinyl)-2-propen-1-one interacts with its targets at a molecular level, revealing specific binding sites that could be exploited for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.